2-Methyl-4-(trifluoromethyl)benzonitrile
Overview
Description
2-Methyl-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are known to exhibit improved drug potency toward certain enzymes
Mode of Action
It’s known that the trifluoromethyl group in a molecule can enhance the molecule’s potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein . This suggests that 2-Methyl-4-(trifluoromethyl)benzonitrile may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that compounds with a trifluoromethyl group can inhibit certain enzymes, potentially affecting the associated biochemical pathways .
Pharmacokinetics
The trifluoromethyl group in a molecule is known to improve the molecule’s lipophilicity, which could enhance its absorption and distribution .
Result of Action
It’s known that compounds with a trifluoromethyl group can exhibit improved drug potency, suggesting that this compound may have potent effects at the molecular and cellular levels .
Action Environment
It’s known that the trifluoromethyl group in a molecule can enhance the molecule’s stability, suggesting that this compound may be relatively stable under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-4-(trifluoromethyl)benzonitrile typically involves the reaction of 3-nitro-4-chlorobenzotrifluoride with cyanide under the protection of nitrogen. The reaction is catalyzed by specific catalysts and carried out in a solvent such as N-methyl-2-pyrrolidone. The mixture is heated under mechanical stirring to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, tert-butyl acetate, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with tert-butyl acetate in the presence of sulfuric acid yields N-tert-butyl amides .
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can serve as a starting material for the synthesis of molecules with biological activity.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group at the second position.
2-(Trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group at the second position.
4-Amino-2-(trifluoromethyl)benzonitrile: Contains an amino group instead of a methyl group.
Uniqueness
2-Methyl-4-(trifluoromethyl)benzonitrile is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical properties. These substitutions enhance its reactivity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGABUAQUWGBFSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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